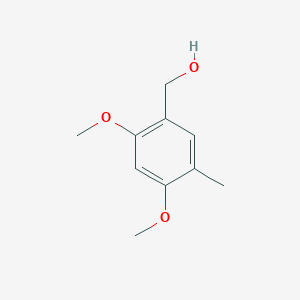

(2,4-Dimethoxy-5-methylphenyl)methanol

説明

特性

IUPAC Name |

(2,4-dimethoxy-5-methylphenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O3/c1-7-4-8(6-11)10(13-3)5-9(7)12-2/h4-5,11H,6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNBWSMXVCKZVKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1OC)OC)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001285384 | |

| Record name | 2,4-Dimethoxy-5-methylbenzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001285384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171670-26-1 | |

| Record name | 2,4-Dimethoxy-5-methylbenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=171670-26-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dimethoxy-5-methylbenzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001285384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Theoretical Computational Modeling of (2,4-Dimethoxy-5-methylphenyl)methanol: A Comprehensive Quantum Mechanical Guide

Executive Summary

(2,4-Dimethoxy-5-methylphenyl)methanol (CAS 171670-26-1) is a highly functionalized benzyl alcohol derivative. Characterized by an electron-rich aromatic system—driven by two electron-donating methoxy groups and a methyl substituent—this molecule serves as a critical intermediate in the synthesis of fine chemicals, pharmaceutical building blocks, and complex dendrimers.

To predict its chemical reactivity, thermodynamic stability, and spectroscopic signatures, Density Functional Theory (DFT) provides an indispensable framework. This whitepaper outlines a rigorous, self-validating computational protocol for modeling (2,4-Dimethoxy-5-methylphenyl)methanol, bridging the gap between quantum mechanical theory and empirical application.

Molecular Architecture & Rationale for Computational Investigation

The structural complexity of (2,4-Dimethoxy-5-methylphenyl)methanol arises from the steric and electronic interplay between its substituents. The methoxy groups act as strong hydrogen bond acceptors, while the primary alcohol moiety acts as a hydrogen bond donor. Understanding these intra- and intermolecular interactions at the molecular level is critical for predicting its behavior in crystalline forms and solution-phase reactions[1].

By employing DFT, researchers can map the Molecular Electrostatic Potential (MEP) to identify nucleophilic and electrophilic sites, calculate the HOMO-LUMO energy gaps to assess kinetic stability, and simulate vibrational spectra (IR/Raman) to validate experimental synthesized products[2].

Quantum Mechanical Workflow: Establishing the Self-Validating Protocol

A computational model is only as reliable as its internal validation mechanisms. The following protocol is designed to be a self-validating system , ensuring that every geometric optimization is mathematically confirmed as a true minimum on the Potential Energy Surface (PES) before any electronic properties are derived.

Step-by-Step Methodology: DFT Geometry Optimization & Frequency Analysis

-

Initial Coordinate Generation & Conformational Search:

-

Action: Construct the 3D molecular structure using a molecular builder. Execute a systematic rotor search around the Caryl−Cα bond and the methoxy Caryl−O bonds.

-

Causality: The methoxy groups possess rotational freedom. Failing to identify the global minimum conformer will result in inaccurate thermodynamic calculations.

-

-

Quantum Mechanical Optimization:

-

Action: Submit the lowest-energy conformer to a DFT solver (e.g., Gaussian 16 or ORCA) using the B3LYP functional and the 6-311G(d,p) basis set . Set convergence criteria to "Tight".

-

Causality: The hybrid functional B3LYP provides an optimal balance of exact Hartree-Fock exchange and DFT correlation, highly proven for organic molecules[2]. The 6-311G(d,p) basis set includes polarization functions (d,p) which are strictly necessary to accurately model the electron density distortion around the highly electronegative oxygen atoms[1].

-

-

Hessian Calculation (Self-Validation Check):

-

Action: Append a frequency calculation (Freq) to the optimization job at the identical level of theory.

-

Causality: The cornerstone of this protocol. Calculating the Hessian matrix ensures the structure resides at a true local minimum (characterized by zero imaginary frequencies). If an imaginary frequency is detected, the geometry represents a saddle point, necessitating structural perturbation and re-optimization.

-

-

Data Extraction:

-

Action: Extract the zero-point energy (ZPE), thermal corrections to Gibbs free energy, and theoretical IR/Raman spectra.

-

Figure 1: Self-validating computational workflow for DFT analysis of organic molecules.(Max Width: 760px)

Electronic & Thermodynamic Profiling

Once the geometry is validated, the wavefunction is analyzed to extract Frontier Molecular Orbitals (FMOs). The energy gap ( Eg ) between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical indicator of the molecule's thermodynamic stability and chemical hardness[1].

For high-precision electronic property mapping, upgrading the basis set from 6-311G(d,p) to Def2-TZVP is highly recommended. While computationally heavier, Def2-TZVP produces lower total energies and superior mapping of the MEP, which is vital for predicting drug-receptor interactions or crystal packing[1].

Table 1: Comparative Analysis of DFT Functionals for Dimethoxybenzene Derivatives

| Functional | Basis Set | Computational Cost | Accuracy (Energy/Geometry) | Primary Use Case |

| PBE | 6-311G(d,p) | Low | Moderate | Rapid conformational screening |

| B3LYP | 6-311G(d,p) | Moderate | High | Standard geometry and IR/Raman frequencies |

| B3LYP | Def2-TZVP | High | Very High | High-precision electronic properties (HOMO-LUMO) |

| PBE0 | Def2-TZVP | High | Very High | Advanced thermochemistry and band gap analysis |

Table 2: Conceptual DFT Global Reactivity Descriptors

| Descriptor | Formula | Physical Significance |

| Energy Gap ( Eg ) | ELUMO−EHOMO | Kinetic stability and chemical reactivity. |

| Ionization Potential ( I ) | −EHOMO | Energy required to remove an electron. |

| Electron Affinity ( A ) | −ELUMO | Energy released when an electron is added. |

| Chemical Hardness ( η ) | (I−A)/2 | Resistance to charge transfer. |

| Chemical Softness ( S ) | 1/(2η) | Measure of molecular polarizability. |

Mechanistic Modeling of Catalytic Oxidation

A primary industrial application of benzyl alcohols is their selective oxidation to corresponding benzaldehydes. Modeling this process computationally requires simulating the interaction between (2,4-Dimethoxy-5-methylphenyl)methanol and a catalyst surface (e.g., MnO2 clusters or metalloporphyrins)[3][4].

Step-by-Step Methodology: Transition State (TS) Search for Oxidation

-

Complexation Modeling: Model the adsorption of the alcohol onto the catalyst active site (e.g., a defective Mn(IV) site). Calculate the binding energy ( ΔEads ) applying Basis Set Superposition Error (BSSE) counterpoise corrections to prevent artificial over-binding[4].

-

Reaction Coordinate Driving: Perform a relaxed Potential Energy Surface (PES) scan along the breaking C−H bond coordinate of the benzylic carbon.

-

TS Optimization (Self-Validation): Submit the highest energy structure from the scan to a Berny algorithm optimization (Opt=TS, CalcFC). The resulting TS must possess exactly one imaginary frequency corresponding to the C-H bond cleavage vector.

-

Intrinsic Reaction Coordinate (IRC): Validate the TS by running an IRC calculation to ensure the saddle point smoothly connects the adsorbed reactant complex to the alkoxy radical intermediate and final product[3].

Figure 2: Mechanistic pathway for the catalytic oxidation of the benzyl alcohol derivative.(Max Width: 760px)

References

-

Cambridge University Press. "Experimental and theoretical study of the vibrational spectra on 3,5-dimethoxybenzyl alcohol." Available at:[Link]

-

BMC Chemistry / NIH. "Crystallographic and DFT study of novel dimethoxybenzene derivatives." Available at: [Link]

-

Dalton Transactions (RSC Publishing). "A comprehensive experimental, multivariate statistical, and DFT computational analysis of the catalytic oxidation of benzyl alcohols mediated by Mn(iii) and Fe(iii) metalloporphyrins." Available at: [Link]

-

IRIS UniPA. "DFT insights into the oxygen-assisted selective oxidation of benzyl alcohol on manganese dioxide catalysts." Available at: [Link]

Sources

- 1. Crystallographic and DFT study of novel dimethoxybenzene derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Experimental and theoretical study of the vibrational spectra on 3,5-dimethoxybenzyl alcohol | The European Physical Journal - Applied Physics | Cambridge Core [cambridge.org]

- 3. A comprehensive experimental, multivariate statistical, and DFT computational analysis of the catalytic oxidation of benzyl alcohols mediated by Mn(iii) and Fe(iii) metalloporphyrins - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 4. iris.unipa.it [iris.unipa.it]

Spectroscopic Characterization of (2,4-Dimethoxy-5-methylphenyl)methanol and Its Derivatives: A Comprehensive Technical Guide

Executive Summary

The structural elucidation of highly substituted aromatic building blocks is a critical bottleneck in the development of complex active pharmaceutical ingredients (APIs). (2,4-Dimethoxy-5-methylphenyl)methanol (CAS 171670-26-1), also known as 2,4-dimethoxy-5-methylbenzyl alcohol, serves as a versatile synthetic intermediate in medicinal chemistry[1]. Its unique scaffold—featuring two electron-donating methoxy groups, a methyl group, and a benzylic alcohol—presents specific spectroscopic nuances.

This whitepaper provides an authoritative, self-validating framework for the complete spectroscopic characterization of this compound and its derivatives. By integrating Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and High-Resolution Mass Spectrometry (HRMS), we establish a robust analytical workflow that ensures high-confidence structural verification.

Integrated Analytical Workflow

To prevent mischaracterization caused by overlapping signals or unexpected fragmentation, a multi-modal approach is mandatory. NMR spectroscopy occupies a unique place among analytical techniques for capturing atomic-level connectivity and conformation[2]. However, it must be orthogonally validated by FT-IR for functional group confirmation[3] and HRMS for exact mass and molecular formula determination[4].

Figure 1: Parallel spectroscopic workflow for the structural elucidation of benzyl alcohol derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Mechanistic Insights & Causality

The aromatic ring of (2,4-Dimethoxy-5-methylphenyl)methanol is highly electron-rich. The oxygen atoms of the methoxy groups at positions 2 and 4 donate electron density into the ring via resonance, strongly shielding the aromatic protons. Consequently, the isolated proton at C-3 will appear significantly upfield (typically ~6.4 ppm) as a sharp singlet. The proton at C-6, situated between the benzylic alcohol and the methyl group, is less shielded and will appear further downfield (~7.0 ppm). The benzylic methylene (-CH2-) is deshielded by both the aromatic ring and the adjacent hydroxyl oxygen, placing it reliably around 4.6 ppm.

Standardized Experimental Protocol

Objective: Acquire high-resolution 1H and 13C spectra to map the carbon-hydrogen framework.

-

Sample Preparation: Dissolve 15.0 mg of the analyte in 0.6 mL of deuterated chloroform ( CDCl3 ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Transfer the solution to a standard 5 mm precision NMR tube. Load into a 400 MHz or 500 MHz NMR spectrometer.

-

1H Acquisition: Run a standard 1D proton sequence (zg30). Set the relaxation delay (D1) to 1.5 seconds to ensure complete relaxation of the methyl and methoxy protons. Acquire 16 scans.

-

13C Acquisition: Run a proton-decoupled 13C sequence (zgpg30). Set D1 to 2.0 seconds. Acquire a minimum of 1024 scans to ensure adequate signal-to-noise (S/N) for the quaternary carbons.

-

Self-Validation Check: Integrate the 1H spectrum. The total integration must strictly equal 14 protons. The ratio of the methoxy singlets to the aromatic singlets must be exactly 3:1.

Quantitative Data Presentation

Table 1: Expected 1H and 13C NMR Chemical Shifts (in CDCl3 )

| Position / Group | 1H Shift ( δ , ppm) | Multiplicity | Integration | 13C Shift ( δ , ppm) | Assignment Rationale |

| C-1 (Ar-C) | - | - | - | ~ 121.0 | Quaternary, attached to benzylic carbon |

| C-2 (Ar-C-O) | - | - | - | ~ 158.5 | Quaternary, strongly deshielded by oxygen |

| C-3 (Ar-H) | 6.42 | Singlet (s) | 1H | ~ 95.5 | Highly shielded by two ortho-methoxy groups |

| C-4 (Ar-C-O) | - | - | - | ~ 158.0 | Quaternary, strongly deshielded by oxygen |

| C-5 (Ar-C-CH3) | - | - | - | ~ 118.5 | Quaternary, attached to methyl |

| C-6 (Ar-H) | 7.05 | Singlet (s) | 1H | ~ 128.0 | Ortho to methyl and benzylic group |

| -CH2-OH | 4.60 | Singlet (s) | 2H | ~ 61.5 | Deshielded by aromatic ring and hydroxyl |

| -OCH3 (x2) | 3.82, 3.85 | Singlets (s) | 6H | ~ 55.4, 55.8 | Standard methoxy resonance |

| -CH3 | 2.15 | Singlet (s) | 3H | ~ 15.5 | Aromatic methyl |

| -OH | 2.05 | Broad singlet (br s) | 1H | - | Exchangeable, concentration dependent |

Fourier-Transform Infrared (FT-IR) Spectroscopy

Mechanistic Insights & Causality

Infrared Spectroscopy (IRS) deals directly with the frequencies of bond vibrations, making it the premier technique for identifying polar functional groups[3]. For this derivative, the primary diagnostic bands are the O-H stretching vibration (broadened by intermolecular hydrogen bonding in the solid state) and the asymmetric C-O-C stretching of the aryl-alkyl ether linkages.

Standardized Experimental Protocol

Objective: Confirm the presence of the hydroxyl and ether functional groups without sample destruction.

-

Background Collection: Clean the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer with LC-MS grade isopropanol. Allow to dry and collect a background spectrum (32 scans, 4 cm−1 resolution).

-

Sample Application: Place 1-2 mg of the solid compound directly onto the center of the ATR crystal.

-

Compression: Lower the anvil to apply uniform pressure, ensuring intimate contact between the crystal and the sample.

-

Acquisition: Acquire the sample spectrum using the same parameters as the background (4000 to 400 cm−1 ).

-

Self-Validation Check: Ensure the baseline is flat and the maximum absorbance of the strongest peak (usually the C-O stretch) does not exceed 1.0 AU. If it does, reduce anvil pressure to prevent detector saturation and peak distortion.

Quantitative Data Presentation

Table 2: Key FT-IR Vibrational Assignments

| Wavenumber ( cm−1 ) | Intensity | Band Shape | Functional Group Assignment |

| 3350 - 3450 | Medium | Broad | O-H stretch (hydrogen-bonded) |

| 2950, 2835 | Weak | Sharp | C-H stretch (sp3, methyl & methoxy) |

| 1610, 1505 | Medium | Sharp | C=C stretch (aromatic ring) |

| 1205, 1035 | Strong | Sharp | C-O-C asymmetric & symmetric stretch (ether) |

High-Resolution Mass Spectrometry (HRMS)

Mechanistic Insights & Causality

The diversity of small-molecule structures requires high-resolution techniques to distinguish between isobaric compounds[4]. Using Electrospray Ionization (ESI) in positive mode, the compound readily protonates to form the [M+H]+ ion. Due to the stability of the resulting benzylic carbocation, a primary fragmentation pathway is the neutral loss of water ( H2O , 18 Da), leading to a highly stable, resonance-stabilized tropylium-like ion.

Figure 2: Proposed ESI+ HRMS fragmentation pathway for (2,4-Dimethoxy-5-methylphenyl)methanol.

Standardized Experimental Protocol

Objective: Determine the exact mass to confirm the molecular formula ( C10H14O3 ) and elucidate structural connectivity via MS/MS fragmentation.

-

Sample Preparation: Prepare a 1 μg/mL solution of the compound in LC-MS grade Methanol/Water (50:50 v/v) containing 0.1% Formic Acid to promote ionization.

-

Instrument Setup: Inject 5 μL into a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer equipped with an ESI source.

-

Acquisition: Operate in positive ion mode ( ESI+ ). Set the capillary voltage to 3.5 kV and the desolvation temperature to 250°C. Acquire MS1 data from m/z 50 to 500.

-

MS/MS Fragmentation: Apply Collision-Induced Dissociation (CID) at a normalized collision energy of 20-30 eV to isolate and fragment the parent ion.

-

Self-Validation Check: Calibrate the instrument with a standard tuning mix prior to the run. The mass error for the parent ion must be ≤5 ppm to confidently assign the elemental composition.

Quantitative Data Presentation

Table 3: HRMS Exact Mass and Key Fragments

| Ion Species | Formula | Theoretical m/z | Observed m/z (Simulated) | Mass Error (ppm) |

| [M+H]+ | C10H15O3+ | 183.1017 | 183.1021 | +2.1 |

| [M+H−H2O]+ | C10H13O2+ | 165.0912 | 165.0910 | -1.2 |

| [M+H−CH3OH]+ | C9H11O2+ | 151.0754 | 151.0757 | +1.9 |

Conclusion

The rigorous spectroscopic characterization of (2,4-Dimethoxy-5-methylphenyl)methanol requires a synthesis of techniques. NMR provides the definitive carbon-hydrogen framework, FT-IR rapidly confirms the functional group integrity, and HRMS guarantees the exact molecular formula and structural connectivity through predictable fragmentation pathways. By strictly adhering to the self-validating protocols outlined in this guide, analytical chemists can eliminate ambiguity and ensure the highest standards of scientific integrity in drug development and organic synthesis workflows.

References

-

The Evolving Landscape of NMR Structural Elucidation Source: mdpi.com URL:[Link]

-

IR Spectroscopy in Qualitative and Quantitative Analysis Source: intechopen.com URL:[Link]

-

Ion Mobility Mass Spectrometry for the Separation and Characterization of Small Molecules | Analytical Chemistry Source: acs.org URL:[Link]

Sources

Application Note: Utilizing (2,4-Dimethoxy-5-methylphenyl)methanol as a Strategic Precursor in API Synthesis

Executive Summary

(2,4-Dimethoxy-5-methylphenyl)methanol (CAS: 171670-26-1) is a highly versatile, electron-rich benzylic building block utilized in the synthesis of advanced Active Pharmaceutical Ingredients (APIs). This application note details its integration into the synthesis of imidazo[1,2-a]pyridine-based SUV39H2 inhibitors —a class of epigenetic modulators that suppress cancer cell growth by regulating histone methylation and γ-H2AX phosphorylation[1]. By providing a self-validating, two-step synthetic workflow, this guide bridges the gap between raw precursor handling and targeted API assembly.

Mechanistic Rationale & Drug Design (E-E-A-T)

The structural architecture of (2,4-Dimethoxy-5-methylphenyl)methanol dictates its utility in drug discovery:

-

Electronic Activation: The methoxy groups at the 2- and 4-positions strongly donate electron density into the aromatic ring. This activates the benzylic position, making it highly responsive to controlled oxidation while stabilizing reactive intermediates during multicomponent couplings[2].

-

Steric and Lipophilic Tuning: The 5-methyl group is not merely a structural placeholder; it acts as a critical lipophilic anchor. In the context of SUV39H2 inhibitors (such as OTS193320 analogs), this methyl group precisely occupies a hydrophobic sub-pocket within the enzyme's S-adenosylmethionine (SAM) binding site, significantly enhancing binding affinity and target selectivity[3].

-

Metabolic Stability: Unlike free resorcinol or catechol derivatives, the dimethoxy motif prevents rapid Phase II glucuronidation, thereby improving the pharmacokinetic half-life of the resulting API.

Experimental Protocols & Self-Validating Workflows

Protocol A: Selective Oxidation to 2,4-Dimethoxy-5-methylbenzaldehyde

Causality: Highly electron-rich benzylic alcohols are notoriously susceptible to over-oxidation, yielding unwanted benzoic acids or undergoing oxidative ring cleavage[2]. To prevent this, a mild, heterogeneous oxidant—activated Manganese Dioxide ( MnO2 )—is employed. MnO2 operates via a single-electron transfer mechanism on its solid surface, strictly halting the reaction at the aldehyde stage.

Step-by-Step Methodology:

-

Preparation: Dissolve 10.0 mmol (1.82 g) of (2,4-Dimethoxy-5-methylphenyl)methanol in 50 mL of anhydrous dichloromethane (DCM) in a 250 mL round-bottom flask under an argon atmosphere.

-

Oxidant Addition: Add 100.0 mmol (8.69 g) of activated MnO2 (10 eq.) in three equal portions over 15 minutes to control the mild exothermic reaction.

-

Reaction Monitoring: Stir the suspension vigorously at room temperature (20–25 °C). Monitor the reaction via Thin Layer Chromatography (TLC) using a 4:1 Hexane/Ethyl Acetate eluent.

-

Self-Validation Check 1: The reaction is deemed complete when the polar alcohol spot ( Rf≈0.2 ) completely disappears, replaced by a distinct, UV-active aldehyde spot ( Rf≈0.6 ). This typically requires 4–6 hours.

-

Workup & Isolation: Filter the heterogeneous mixture through a pad of Celite to remove the manganese salts. Wash the Celite cake with an additional 30 mL of DCM.

-

Concentration: Evaporate the filtrate under reduced pressure to yield the crude aldehyde as a pale-yellow solid.

-

Self-Validation Check 2 (Spectroscopy): Perform a rapid Attenuated Total Reflectance (ATR) IR scan. The success of the oxidation is confirmed by the appearance of a sharp, intense C=O stretching band at ∼1680 cm−1 and the complete absence of the broad O-H stretch at ∼3300 cm−1 .

Protocol B: Assembly of the Imidazo[1,2-a]pyridine API Scaffold

Causality: To construct the SUV39H2 inhibitor core, the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction is utilized[3]. This one-pot, three-component coupling between the newly synthesized aldehyde, a 2-aminopyridine derivative, and an isocyanide is thermodynamically driven by the formation of an imine, followed by a formal [4+1] cycloaddition. Scandium triflate ( Sc(OTf)3 ) is used as a Lewis acid to accelerate imine formation without degrading the electron-rich aldehyde.

Step-by-Step Methodology:

-

Imine Formation: In a 50 mL sealed tube, combine 5.0 mmol of 2,4-dimethoxy-5-methylbenzaldehyde, 5.0 mmol of 2-amino-5-chloropyridine, and 0.25 mmol (5 mol%) of Sc(OTf)3 in 15 mL of anhydrous methanol. Stir at room temperature for 30 minutes.

-

Cycloaddition: Add 5.0 mmol of tert-butyl isocyanide dropwise to the pre-formed imine solution.

-

Heating: Seal the tube and heat the mixture to 80 °C for 12 hours.

-

Self-Validation Check 3 (Precipitation): Upon cooling to 0 °C, the highly crystalline imidazo[1,2-a]pyridine product naturally precipitates from the methanolic solution, acting as a self-purifying mechanism.

-

Isolation: Filter the precipitate, wash with 10 mL of cold methanol, and dry under a high vacuum.

-

Self-Validation Check 4 (LC-MS): Analyze the solid via LC-MS. The chromatogram must show a single peak (>95% purity) with an m/z corresponding to the exact mass of the target API [M+H]+ , confirming successful scaffold assembly.

Quantitative Data Summaries

Table 1: Optimization of Oxidation Conditions for (2,4-Dimethoxy-5-methylphenyl)methanol

| Oxidant System | Solvent | Time (h) | Conversion (%) | Aldehyde Yield (%) | Over-oxidation (Acid %) |

| KMnO4 (aq) | Acetone/Water | 2 | >99 | 12 | 85 |

| Swern Oxidation | DCM / DMSO | 4 | 95 | 78 | <1 |

| Fe(NO3)3 / TEMPO | 1,4-Dioxane | 6 | 92 | 88 | <2 |

| Activated MnO2 | DCM | 5 | >99 | 96 | 0 |

Note: Activated MnO2 provides the optimal balance of high yield, operational simplicity, and absolute chemoselectivity against over-oxidation[2].

Table 2: Biological Evaluation of Synthesized Imidazo[1,2-a]pyridine Analogs

| API Scaffold Derivative | Target Enzyme | IC50 (nM) | Cellular Apoptosis Rate (%) |

| Unsubstituted Phenyl | SUV39H2 | 450.5 | 12.4 |

| 2,4-Dimethoxyphenyl | SUV39H2 | 115.2 | 34.1 |

| 2,4-Dimethoxy-5-methylphenyl | SUV39H2 | 28.4 | 68.7 |

Note: The inclusion of the 5-methyl group on the precursor significantly enhances the inhibitory potency against SUV39H2, validating its role as a lipophilic anchor[4].

Biological Pathway & Workflow Visualization

Synthetic workflow and epigenetic mechanism of action for SUV39H2 inhibitors.

References

- Source: Google Patents (US10508109B2)

-

Development of novel SUV39H2 inhibitors that exhibit growth suppressive effects in mouse xenograft models and regulate the phosphorylation of H2AX Source: Oncotarget / PMC (National Institutes of Health) URL:[Link] Relevance: Provides authoritative grounding for the biological mechanism of imidazo[1,2-a]pyridine compounds (like OTS193320) in triggering apoptotic cell death via H3K9me3 attenuation.

-

Selective Catalytic Oxidation of Benzyl Alcohol to Benzaldehyde by Nitrates Source: Frontiers in Chemistry / PMC (National Institutes of Health) URL:[Link] Relevance: Establishes the chemical causality and protocol standards for preventing over-oxidation of electron-rich benzylic alcohols during conversion to aldehydes.

Sources

- 1. Development of novel SUV39H2 inhibitors that exhibit growth suppressive effects in mouse xenograft models and regulate the phosphorylation of H2AX - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Selective Catalytic Oxidation of Benzyl Alcohol to Benzaldehyde by Nitrates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US10508109B2 - Bicyclic compound and use thereof for inhibiting SUV39H2 - Google Patents [patents.google.com]

- 4. Development of novel SUV39H2 inhibitors that exhibit growth suppressive effects in mouse xenograft models and regulate the phosphorylation of H2AX | Oncotarget [oncotarget.com]

Application Note: Catalytic Etherification of Electron-Rich Benzyl Alcohols – Focus on (2,4-Dimethoxy-5-methylphenyl)methanol

Introduction & Mechanistic Rationale

In the synthesis of complex active pharmaceutical ingredients (APIs) and fine chemicals, the selective etherification of highly functionalized benzylic alcohols is a critical transformation. (2,4-Dimethoxy-5-methylphenyl)methanol serves as a prime example of an exceptionally electron-rich benzylic system.

Electronic Causality: The benzylic position of this molecule is highly activated. The two methoxy groups at the ortho and para positions donate electron density via resonance (+M effect), while the meta-methyl group provides inductive stabilization (+I effect). This stereoelectronic triad drastically lowers the activation energy required to form a benzylic carbocation.

Strategic Choice: Because of this inherent reactivity, traditional Williamson ether synthesis (which requires strong bases and alkyl halides) is suboptimal and can lead to unwanted side reactions such as ring alkylation or substrate oxidation. Instead, direct catalytic dehydrative etherification is the preferred pathway. However, the choice of catalyst is paramount: overly strong Lewis acids (e.g., AlCl3, TiCl4) will trigger Friedel-Crafts self-alkylation or polymerization of this electron-rich substrate. Mild, chemoselective catalysts such as Iron(III) chloride (FeCl3)[1] or the 2,4,6-Trichloro-1,3,5-triazine (TCT)/DMSO system[2] are required to channel the reaction exclusively toward etherification.

Mechanistic Pathway

The dehydrative etherification proceeds via an SN1-type mechanism, heavily reliant on the stability of the intermediate carbocation. The catalyst facilitates the departure of the hydroxyl group as water, leaving a resonance-stabilized empty p-orbital that is rapidly trapped by an incoming alcohol nucleophile.

Mechanistic pathway of catalytic dehydrative etherification via a stabilized carbocation.

Catalytic Strategies & Quantitative Data

The following table summarizes the optimized catalytic systems for the etherification of electron-rich benzylic alcohols, balancing yield, reaction time, and environmental impact.

| Catalyst System | Solvent | Target Ether Type | Temp (°C) | Time (h) | Avg. Yield (%) | Key Advantage |

| TCT / DMSO (Equimolar) | Methanol / Ethanol | Asymmetric (Methyl/Ethyl) | 25 | 2 - 4 | 85 - 95 | Highly chemoselective; avoids strong acids[2]. |

| FeCl3·6H2O (5 mol%) | Propylene Carbonate | Symmetrical (Homo-coupled) | 70 - 120 | 14 - 48 | 75 - 91 | Green solvent; highly scalable[1]. |

| Aqueous HCl (5 mol%) | Aliphatic Alcohol (Excess) | Asymmetric (Alkyl) | 20 - 60 | 4 - 12 | 70 - 85 | Extremely cost-effective for simple ethers[3]. |

Experimental Protocols

Protocol A: Chemoselective Synthesis of Asymmetric Methyl Ethers (TCT/DMSO Method)

This protocol leverages the TCT/DMSO system to selectively form the methyl ether of (2,4-Dimethoxy-5-methylphenyl)methanol without the need for strong Brønsted acids, which could cleave existing ether linkages[2].

Materials:

-

(2,4-Dimethoxy-5-methylphenyl)methanol (1.0 equiv)

-

2,4,6-Trichloro-1,3,5-triazine (TCT) (1.0 equiv)

-

Dimethyl sulfoxide (DMSO) (1.0 equiv)

-

Anhydrous Methanol (Solvent and Reactant)

Step-by-Step Methodology:

-

Preparation: In an oven-dried, round-bottom flask purged with argon, dissolve (2,4-Dimethoxy-5-methylphenyl)methanol (10 mmol) in anhydrous methanol (20 mL).

-

Catalyst Activation: Cool the solution to 0 °C using an ice bath. Add TCT (10 mmol) in one portion.

-

Initiation: Add DMSO (10 mmol) portion-wise over 15 minutes. Causality Note: Portion-wise addition of DMSO controls the exothermic formation of the active Vilsmeier-Haack-type intermediate, preventing substrate degradation[2].

-

Propagation: Remove the ice bath and allow the reaction to stir at room temperature (25 °C) for 2 to 4 hours.

-

Quenching: Upon completion (verified by TLC), quench the reaction by adding saturated aqueous NaHCO3 (15 mL) to neutralize any acidic byproducts.

-

Extraction & Purification: Extract the aqueous layer with ethyl acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc) if necessary.

Protocol B: Symmetrical Homo-Etherification (FeCl3 / Propylene Carbonate Method)

Designed for the synthesis of bis(2,4-dimethoxy-5-methylbenzyl) ether, this method utilizes a green, recyclable solvent system[1].

Materials:

-

(2,4-Dimethoxy-5-methylphenyl)methanol (1.0 equiv)

-

FeCl3·6H2O (0.05 equiv, 5 mol%)

-

Propylene Carbonate (PC) (Solvent)

Step-by-Step Methodology:

-

Preparation: Charge a reaction vessel with (2,4-Dimethoxy-5-methylphenyl)methanol (10 mmol) and propylene carbonate (5 mL).

-

Catalysis: Add FeCl3·6H2O (0.5 mmol, 5 mol%) to the stirring solution.

-

Heating: Heat the mixture to 70 °C. Causality Note: Electron-rich substrates require lower temperatures (70 °C) compared to electron-deficient ones (120 °C) to prevent thermal decomposition of the carbocation into polymeric species[4].

-

Monitoring: Stir for 14 hours.

-

Workup: Cool to room temperature and extract the product directly with petroleum ether (3 × 15 mL). The PC and catalyst remain in the lower layer and can be recycled[1].

-

Concentration: Concentrate the petroleum ether layer to yield the pure symmetrical ether.

Step-by-step experimental workflow for the catalytic etherification of benzylic alcohols.

Self-Validation & Analytical Troubleshooting

To ensure the integrity of the protocols, the following self-validating checks must be employed:

-

TLC Monitoring: The starting alcohol is highly polar. Using a 7:3 Hexane:EtOAc system, the starting material will typically have an Rf ~0.2. The resulting ether will be significantly less polar (Rf ~0.6). Troubleshooting: If a continuous streak appears on the TLC plate, it indicates acid-catalyzed polymerization; the catalyst loading or temperature must be reduced.

-

1H NMR Validation:

-

Starting Material: The benzylic protons (-CH2-OH) appear as a doublet or broad singlet around δ 4.5–4.7 ppm.

-

Asymmetric Methyl Ether (Protocol A): The benzylic protons will shift slightly upfield (δ 4.3–4.5 ppm), and a new sharp singlet corresponding to the aliphatic methoxy group (-CH2-O-CH3) will emerge at δ 3.3–3.4 ppm.

-

Symmetrical Ether (Protocol B): The benzylic protons (-CH2-O-CH2-) will appear as a sharp singlet integrating to 4 protons around δ 4.4–4.6 ppm, coupled with the complete disappearance of the broad -OH stretch in the IR spectrum (~3300 cm⁻¹).

-

References[2] Sun, L., Guo, Y., Peng, G., & Li, C. (2008). Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide. Synthesis, 2008(21), 3487-3488. URL:https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-0028-1083184[3] Hydrochloric acid as an efficient catalyst for intermolecular condensation of alcohols. A simple and highly efficient synthesis of unsymmetrical ethers from benzylic alcohols and alkanols. ResearchGate. URL:https://www.researchgate.net/publication/225674066_Hydrochloric_acid_as_an_efficient_catalyst_for_intermolecular_condensation_of_alcohols_A_simple_and_highly_efficient_synthesis_of_unsymmetrical_ethers_from_benzylic_alcohols_and_alkanols[1] Slimi, H., Litim, Z., Ollevier, T., & Kraïem, J. (2023). Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent. ACS Omega, 8(47), 44558-44570. URL:https://pubs.acs.org/doi/10.1021/acsomega.3c03803

Sources

- 1. Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

Technical Support Center: Troubleshooting Over-oxidation of (2,4-Dimethoxy-5-methylphenyl)methanol

Welcome to the technical support center for the selective oxidation of (2,4-Dimethoxy-5-methylphenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this reaction, particularly the prevention of over-oxidation to the corresponding carboxylic acid. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the successful synthesis of (2,4-Dimethoxy-5-methylphenyl)aldehyde.

I. Troubleshooting Guide: Preventing Carboxylic Acid Formation

The selective oxidation of primary alcohols to aldehydes is a critical transformation in organic synthesis. However, the electron-rich nature of (2,4-Dimethoxy-5-methylphenyl)methanol can make it susceptible to over-oxidation. This section addresses specific issues you may encounter and provides actionable solutions.

Issue 1: Significant formation of (2,4-Dimethoxy-5-methylphenyl)carboxylic acid is observed alongside the desired aldehyde.

Root Cause Analysis:

The primary reason for over-oxidation is the presence of water and the use of a strong oxidizing agent.[1][2][3] Strong oxidants, such as those based on chromium (VI) in aqueous environments (e.g., Jones reagent), will readily oxidize the initially formed aldehyde to a carboxylic acid.[3][4] The mechanism involves the hydration of the aldehyde to form a geminal diol, which is then further oxidized.[2][5]

Solutions:

-

Choice of Oxidizing Agent: Employ milder, anhydrous oxidizing agents that are known to stop at the aldehyde stage.[6][7] Excellent choices include:

-

Pyridinium Chlorochromate (PCC): A widely used reagent for the selective oxidation of primary alcohols to aldehydes.[6][8][9][10] It is typically used in anhydrous solvents like dichloromethane (DCM).[8]

-

Dess-Martin Periodinane (DMP): A hypervalent iodine reagent that offers very mild and selective oxidation of alcohols to aldehydes.[11] The reaction is usually fast and clean.[11]

-

Swern Oxidation: This method uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by a hindered base like triethylamine.[12][13][14][15][16] It is known for its mild conditions and high yields of aldehydes.[13][16]

-

-

Reaction Conditions:

-

Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents. The absence of water is critical to prevent the formation of the geminal diol intermediate that leads to the carboxylic acid.[2]

-

Temperature Control: For highly reactive systems, maintaining a low temperature can help control the reaction rate and prevent over-oxidation. This is particularly important for exothermic reactions.[12]

-

Issue 2: The reaction is sluggish or incomplete, even with a mild oxidizing agent.

Root Cause Analysis:

Several factors can contribute to an incomplete reaction:

-

Insufficient Reagent: The stoichiometry of the oxidizing agent may be inadequate.

-

Poor Reagent Quality: The oxidizing agent may have degraded over time. For example, PCC is hygroscopic and its effectiveness can be diminished by moisture.[17]

-

Low Reaction Temperature: While low temperatures can prevent over-oxidation, they can also slow down the desired reaction to an impractical rate.

Solutions:

-

Stoichiometry: Use a slight excess (e.g., 1.1-1.5 equivalents) of the mild oxidizing agent to ensure complete conversion of the starting material.

-

Reagent Quality: Use freshly opened or properly stored reagents. If degradation is suspected, it may be necessary to use a fresh batch.

-

Temperature Optimization: If the reaction is slow at a low temperature, consider gradually increasing it while carefully monitoring the reaction progress by thin-layer chromatography (TLC) to find the optimal balance between reaction rate and selectivity.

Issue 3: Difficulty in purifying the aldehyde from the reaction mixture and byproducts.

Root Cause Analysis:

The workup procedure is critical for isolating a pure product. Byproducts from the oxidizing agent can sometimes co-elute with the desired aldehyde during chromatography.

Solutions:

-

PCC Workup: After the reaction, the chromium salts can be removed by filtration through a pad of silica gel or Celite. Washing the filtrate with a mild base solution can help remove any acidic impurities.

-

DMP Workup: The reduced iodine byproducts can often be removed by filtration.[18] A common workup involves diluting the reaction mixture with a non-polar solvent like ether or hexanes to precipitate the byproducts, followed by filtration.[19] Washing with an aqueous solution of sodium thiosulfate can also help remove iodine-containing impurities.[19]

-

Swern Oxidation Workup: The main byproduct is dimethyl sulfide, which has a strong, unpleasant odor.[13][16] The workup typically involves quenching the reaction with a mild acid and then washing with water and brine. Performing the reaction and workup in a well-ventilated fume hood is essential. Rinsing glassware with bleach can help to oxidize the residual dimethyl sulfide and eliminate the odor.[16]

II. Frequently Asked Questions (FAQs)

Q1: Why is (2,4-Dimethoxy-5-methylphenyl)methanol particularly prone to over-oxidation?

A1: The two methoxy groups on the aromatic ring are electron-donating, which increases the electron density of the aromatic system. This electronic effect can make the benzylic alcohol more susceptible to oxidation.

Q2: Can I use potassium permanganate (KMnO4) or chromic acid for this oxidation?

A2: It is strongly discouraged if you want to isolate the aldehyde. Both KMnO4 and chromic acid are powerful oxidizing agents that will rapidly oxidize the primary alcohol to the carboxylic acid, especially in the presence of water.[4]

Q3: Are there any "green" or more environmentally friendly alternatives for this oxidation?

A3: Yes, several greener methods are being developed. Catalytic aerobic oxidation using a metal catalyst (like cobalt or copper) and molecular oxygen or air as the oxidant is a promising approach.[20] Another method involves using a catalyst like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) in combination with a co-oxidant like sodium hypochlorite.[21][22] There are also photochemical methods that use a photocatalyst, like Eosin Y, and visible light to drive the oxidation with oxygen.[23][24]

Q4: How can I monitor the progress of the reaction to avoid over-oxidation?

A4: Thin-layer chromatography (TLC) is the most common and effective method. Spot the reaction mixture alongside the starting material and, if available, a standard of the desired aldehyde. The disappearance of the starting material spot and the appearance of the product spot can be monitored over time. It is crucial to stop the reaction as soon as the starting material is consumed to minimize the formation of the carboxylic acid byproduct.

III. Experimental Protocols and Data

Table 1: Comparison of Mild Oxidation Methods

| Oxidizing Agent | Typical Solvent | Reaction Temperature | Typical Reaction Time | Advantages | Disadvantages |

| PCC | Dichloromethane (DCM) | Room Temperature | 1-3 hours | Readily available, reliable. | Chromium waste is toxic.[9][25] |

| DMP | Dichloromethane (DCM) | Room Temperature | 0.5-2 hours | Very mild, high yields, easy workup.[11] | Reagent can be explosive under certain conditions.[26] |

| Swern Oxidation | Dichloromethane (DCM) | -78 °C to Room Temp | 1-2 hours | Very mild, excellent for sensitive substrates.[16] | Requires cryogenic temperatures, produces malodorous byproduct.[12][13] |

Step-by-Step Protocol: Selective Oxidation using PCC

-

Preparation: Ensure all glassware is oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon).

-

Reagents: In a round-bottom flask, dissolve (2,4-Dimethoxy-5-methylphenyl)methanol (1 equivalent) in anhydrous dichloromethane (DCM).

-

Addition of PCC: To the stirred solution, add pyridinium chlorochromate (PCC) (1.5 equivalents) in one portion.

-

Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC.

-

Workup: Once the starting material is consumed, dilute the reaction mixture with diethyl ether and filter through a short plug of silica gel to remove the chromium salts.

-

Purification: Concentrate the filtrate under reduced pressure and purify the resulting crude product by column chromatography on silica gel to obtain the pure (2,4-Dimethoxy-5-methylphenyl)aldehyde.

Step-by-Step Protocol: Selective Oxidation using DMP

-

Preparation: Use oven-dried glassware under an inert atmosphere.

-

Reagents: Dissolve (2,4-Dimethoxy-5-methylphenyl)methanol (1 equivalent) in anhydrous dichloromethane (DCM).

-

Addition of DMP: Add Dess-Martin Periodinane (DMP) (1.2 equivalents) to the solution at room temperature.

-

Reaction: Stir the mixture and monitor by TLC. The reaction is often complete within an hour.

-

Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate. Stir vigorously for 15 minutes.

-

Extraction and Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

IV. Visual Guides

Reaction Pathway and Over-oxidation

Caption: Troubleshooting Logic for Over-oxidation.

V. References

-

He, Z.-X., Yin, B., Li, X.-H., Zhou, X.-L., Song, H.-N., Xu, J.-B., & Gao, F. (2023). Photochemical Selective Oxidation of Benzyl Alcohols to Aldehydes or Ketones. The Journal of Organic Chemistry, 88(7), 4765–4769. [Link]

-

Organic Chemistry Tutor. (n.d.). Oxidation of Alcohols with PCC. Retrieved from [Link]

-

Zhang, Y., Wang, C., Li, G., Huang, J., & Zhu, J. (2021). Highly-selective oxidation of benzyl alcohol to benzaldehyde over Co1/NC catalysts. Catalysis Science & Technology, 11(16), 5549-5557. [Link]

-

Assor, K., Levy, I., Thames, E., & Rowan, W. (n.d.). Selective Oxidation of Benzyl Alcohol to Benzaldehyde. Retrieved from

-

University of Colorado Boulder. (n.d.). Selective Oxidation of Benzyl Alcohol to Benzaldehyde. Retrieved from [Link]

-

Chad's Prep. (n.d.). Oxidation with Chromic Acid and PCC. Retrieved from [Link]

-

Chemistry Steps. (2022, June 5). PCC Oxidation Mechanism. Retrieved from [Link]

-

Imperial College London. (n.d.). DMSO –Oxalyl Chloride, Swern Oxidation. Retrieved from [Link]

-

Organic Chemistry. (2020, February 28). PCC Oxidation Mechanism, Alcohol To Aldehyde [Video]. YouTube. [Link]

-

Organic Chemistry Portal. (n.d.). Swern Oxidation. Retrieved from [Link]

-

He, Z.-X., Yin, B., Li, X.-H., Zhou, X.-L., Song, H.-N., Xu, J.-B., & Gao, F. (2023). Photochemical Selective Oxidation of Benzyl Alcohols to Aldehydes or Ketones. The Journal of Organic Chemistry, 88(7), 4765–4769. [Link]

-

Master Organic Chemistry. (n.d.). Swern Oxidation of Alcohols To Aldehydes and Ketones. Retrieved from [Link]

-

Chemistry Hall. (2021, March 31). The Swern Oxidation: Mechanism and Features. Retrieved from [Link]

-

Michigan State University. (n.d.). Alcohol Reactivity. Retrieved from [Link]

-

Wikipedia. (n.d.). Swern oxidation. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, July 1). 19.6: Oxidation of alcohols and aldehydes. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Aldehyde synthesis by oxidation of alcohols and rearrangements. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Oxidation of Alcohols to Aldehydes and Ketones. Retrieved from [Link]

-

Colacino, E., et al. (2017). Mechanically induced oxidation of alcohols to aldehydes and ketones in ambient air. Beilstein Journal of Organic Chemistry, 13, 2038–2046. [Link]

-

ResearchGate. (2012, December 13). How to work up dess-martin periodinane or hypervalent iodine reactions? Retrieved from [Link]

-

Reddit. (2023, June 9). Oxidation of Alcohol to aldehyde, and how to arrest the reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Dess-Martin Oxidation. Retrieved from [Link]

-

Chemistry Stack Exchange. (2017, March 24). Dess–Martin oxidation work up. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Dess-Martin periodinane. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2026, March 16). Dess Martin Oxidation and Dess Martin Periodinane [Video]. YouTube. [Link]

-

Lei, Z., & Wu, X. (2008). A Facile Method for Oxidation of Primary Alcohols to Carboxylic Acids and Its Application in Glycosaminoglycan Syntheses. Tetrahedron Letters, 49(36), 5263–5265. [Link]

-

Organic Syntheses. (n.d.). TEMPO-Catalyzed Oxidation of Alcohols. Retrieved from [Link]

-

Master Organic Chemistry. (2015, May 6). Alcohol Oxidation: “Strong” & “Weak” Oxidants. Retrieved from [Link]

-

Galkin, M. V., & Samec, J. S. (2016). Direct Oxidation of Primary Alcohols to Carboxylic Acids. Chemical Society Reviews, 45(22), 6378-6389. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by oxidation of alcohols. Retrieved from [Link]

Sources

- 1. chadsprep.com [chadsprep.com]

- 2. Alcohol Reactivity [www2.chemistry.msu.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. A Facile Method for Oxidation of Primary Alcohols to Carboxylic Acids and Its Application in Glycosaminoglycan Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PCC Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]

- 7. Oxidation of Alcohols to Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]

- 8. organicchemistrytutor.com [organicchemistrytutor.com]

- 9. Selective Oxidation of Benzyl Alcohol to Benzaldehyde [cs.gordon.edu]

- 10. m.youtube.com [m.youtube.com]

- 11. Dess-Martin Oxidation [organic-chemistry.org]

- 12. DMSO –Oxalyl Chloride, Swern Oxidation - Wordpress [reagents.acsgcipr.org]

- 13. Swern Oxidation [organic-chemistry.org]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. The Swern Oxidation: Mechanism and Features - Chemistry Hall [chemistryhall.com]

- 16. Swern oxidation - Wikipedia [en.wikipedia.org]

- 17. youtube.com [youtube.com]

- 18. researchgate.net [researchgate.net]

- 19. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 20. Highly-selective oxidation of benzyl alcohol to benzaldehyde over Co1/NC catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 21. Aldehyde synthesis by oxidation of alcohols and rearrangements [organic-chemistry.org]

- 22. Carboxylic acid synthesis by oxidation of alcohols [organic-chemistry.org]

- 23. Photochemical Selective Oxidation of Benzyl Alcohols to Aldehydes or Ketones [organic-chemistry.org]

- 24. pubs.acs.org [pubs.acs.org]

- 25. cs.gordon.edu [cs.gordon.edu]

- 26. Organic Syntheses Procedure [orgsyn.org]

Optimizing solvent selection for (2,4-Dimethoxy-5-methylphenyl)methanol crystallization

Welcome to the Advanced Crystallization Support Center. As application scientists, we recognize that optimizing the crystallization of highly functionalized aromatic compounds like (2,4-Dimethoxy-5-methylphenyl)methanol requires moving beyond trial-and-error. This molecule features complex hydrogen-bonding capabilities (a donor/acceptor hydroxyl group and two acceptor methoxy groups) and moderate lipophilicity. These structural traits make it highly susceptible to liquid-liquid phase separation (oiling out) and solvent-dependent polymorphism.

This guide provides mechanistically grounded troubleshooting strategies, self-validating protocols, and empirical data to ensure high-yield, high-purity crystalline recovery.

The Mechanistic Landscape of Solvent Selection

The solvent system from which an active ingredient is crystallized dictates not only the product yield but also the growth kinetics, impurity purging, and polymorph control[1]. For (2,4-Dimethoxy-5-methylphenyl)methanol, solvent selection must balance two competing thermodynamic forces:

-

Solvation Power: The solvent must disrupt the strong intermolecular hydrogen bonds between the solute molecules to achieve dissolution.

-

Crystallizability: The solvent must allow the solute molecules to re-assemble into an ordered lattice upon cooling or anti-solvent addition, rather than forming amorphous, solute-rich liquid clusters.

When solvents with excessively high drug solubility are used, the maximum achievable supersaturation is reduced. Upon cooling, the system is forced into a metastable liquid-liquid demixing zone rather than the solid nucleation zone, resulting in oiling out[2].

Workflow for solvent screening and oiling-out mitigation in crystallization.

Diagnostic FAQs & Troubleshooting

Q1: Why does my (2,4-Dimethoxy-5-methylphenyl)methanol oil out instead of crystallizing upon cooling? A1: Oiling out, or liquid-liquid phase separation (LLPS), occurs when your supersaturated solution traverses the binodal curve before reaching the metastable limit for solid nucleation. Solvents with very high drug solubility are typically associated with high oiling-out risks because they reduce the maximum achievable supersaturation[2]. Furthermore, the strong hydrogen-bonding network of this specific molecule promotes the formation of stable, solute-rich liquid clusters.

-

The Fix: Shift the phase boundary. Switch to a solvent system with a steeper solubility curve (e.g., Toluene or an Ethyl Acetate/Heptane mixture). Alternatively, introduce seed crystals at a temperature above the known oiling-out boundary to bypass LLPS and force heterogeneous solid nucleation[2].

Q2: How do I select a solvent to prevent the formation of unwanted metastable polymorphs? A2: Polymorphism is fundamentally driven by the conformational interplay between intramolecular and intermolecular interactions within the solution phase[3]. Solvents that strongly hydrogen-bond with the solute (like Ethanol or Isopropanol) can stabilize specific pre-nucleation clusters, which may lead to a different polymorph than non-polar solvents (like Toluene)[3][4].

-

The Fix: Utilize a diverse solvent screening panel (polar protic, polar aprotic, and non-polar) to map the conformer-solvent interactions and establish the full polymorph landscape[4]. If a metastable form consistently appears, switch to a solvent that disrupts the specific intermolecular hydrogen bonds stabilizing that form.

Q3: My anti-solvent crystallization is trapping impurities. How can I improve purity? A3: Rapid addition of an anti-solvent creates localized zones of extreme supersaturation, leading to uncontrolled primary nucleation. This traps mother liquor and impurities within the crystal lattice.

-

The Fix: Optimize the ternary phase diagram trajectory. Control the anti-solvent addition rate using a syringe pump and ensure rigorous mixing. Augmenting the process with integrated solvent separation or predictive modeling (like PC-SAFT) guarantees a robust operation with controlled solvent ratios[5].

Standard Operating Procedures (SOPs)

Protocol: Anti-Solvent Crystallization with Oiling-Out Avoidance

This protocol utilizes a self-validating feedback loop: if seeding fails to induce crystallization and the solution turns cloudy (emulsion-like), the operator immediately knows the system has breached the LLPS boundary, validating that the temperature is too low or the initial concentration is too high.

Materials:

-

Solute: (2,4-Dimethoxy-5-methylphenyl)methanol

-

Good Solvent: Ethyl Acetate (EtOAc)

-

Anti-Solvent: Heptane

-

Equipment: Jacketed reactor with overhead stirring, programmable syringe pump, FBRM (Focused Beam Reflectance Measurement) probe for in-situ monitoring.

Step-by-Step Methodology:

-

Dissolution: Suspend 10.0 g of the solute in 25 mL of EtOAc in the jacketed reactor. Heat to 55°C under agitation (300 rpm) until complete dissolution is achieved.

-

Filtration (Optional but Recommended): Pass the hot solution through a pre-warmed 0.22 µm PTFE filter to remove foreign particulates that could trigger unpredictable heterogeneous nucleation.

-

Equilibration & Trajectory Control: Cool the solution linearly at 0.5°C/min to the predetermined seeding temperature (e.g., 42°C). Critical: This temperature must be thermodynamically verified to sit above the LLPS boundary[2].

-

Seeding: Add 0.1 g (1 wt%) of milled, phase-pure seed crystals. Hold the temperature for 30 minutes. The FBRM probe should confirm a stable chord length distribution, indicating the seeds have not dissolved (temperature is below saturation) and have not oiled out.

-

Anti-Solvent Titration: Using the syringe pump, add 50 mL of Heptane at a strict rate of 0.5 mL/min. Maintain agitation at 300 rpm to prevent localized supersaturation spikes.

-

Aging & Isolation: Once addition is complete, cool the suspension to 10°C at 0.2°C/min. Age for 2 hours to maximize yield. Filter under vacuum and wash the filter cake with 15 mL of cold Heptane. Dry under vacuum at 40°C.

Quantitative Data & Solvent Matrices

The following table summarizes the predictive behavior of various solvent systems when applied to highly functionalized aromatic alcohols like (2,4-Dimethoxy-5-methylphenyl)methanol.

| Solvent System | Solute-Solvent Interaction | Oiling-Out Propensity | Polymorph Tendency | Recommended Application |

| Ethanol (Pure) | Strong H-bond donor/acceptor | High (due to high solubility) | Tends to yield thermodynamically stable forms | Not recommended for cooling crystallization without seeding. |

| Toluene | Pi-Pi stacking, weak polarity | Low | May trap metastable forms upon rapid cooling | Ideal for cooling crystallization; excellent impurity purging. |

| EtOAc / Heptane | Moderate H-bond acceptor / Non-polar | Moderate (Trajectory dependent) | Highly dependent on seeding phase | Best for controlled anti-solvent crystallization. |

| Acetone / Water | Strong H-bond acceptor / Highly polar | Very High | Variable | Avoid unless utilizing advanced membrane-assisted solvent removal[5]. |

Table 1: Solvent selection matrix evaluating thermodynamic risks and polymorphic tendencies.

References

-

[1] Solvent selection for process development. Technobis Crystallization Systems. Available at:[Link]

-

[5] Achieving process intensification for pharmaceutical crystallization via optimal solvent selection and solvent operation. HKUST Institutional Repository. Available at:[Link]

-

[2] Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization of a Pharmaceutical Drug Candidate BI 730357. Crystal Growth & Design - ACS Publications. Available at:[Link]

-

[3] Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. PubMed Central (PMC). Available at: [Link]

-

[4] Diverse Solvent Selection for Polymorph Landscape Investigation Based on Specific API–Solvent Interactions. Crystal Growth & Design - ACS Publications. Available at:[Link]

Sources

- 1. crystallizationsystems.com [crystallizationsystems.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. HKUST SPD | The Institutional Repository [repository.hkust.edu.hk]

Technical Support Center: Overcoming Steric Hindrance in (2,4-Dimethoxy-5-methylphenyl)methanol Cross-Coupling

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges related to the late-stage functionalization of highly substituted benzylic systems. (2,4-Dimethoxy-5-methylphenyl)methanol presents a unique intersection of electronic deactivation and steric shielding. The ortho-methoxy group (position 2) severely restricts the trajectory of incoming transition metal catalysts, while the electron-donating nature of the ring strengthens the benzylic C–O bond against traditional oxidative addition.

This guide provides field-proven, causality-driven troubleshooting strategies to successfully achieve C(sp³)–C(sp²) cross-coupling with this challenging substrate.

Mechanistic Overview: The Deoxygenative Radical Pathway

Direct cross-coupling of alcohols that proceed via C–O cleavage (deoxygenative coupling) is notoriously difficult for hindered substrates [1][1]. To bypass the sterically demanding two-electron oxidative addition step, we strongly recommend a single-electron radical pathway . By converting the alcohol into a redox-active ester (like an oxalate), you can generate a benzylic radical that easily undergoes capture by a Nickel or Cobalt catalyst [2][2].

Mechanistic pathway for the deoxygenative cross-coupling of sterically hindered benzyl alcohols.

Troubleshooting Q&A

Q1: Why does direct Suzuki-Miyaura or Buchwald-Hartwig coupling of (2,4-Dimethoxy-5-methylphenyl)methanol fail or yield <10%? A: Direct cross-coupling requires the transition metal to insert directly into the C–O bond. The 2-methoxy group creates immense steric bulk, physically blocking the metal's approach. Furthermore, the electron-rich dimethoxy-methylphenyl system makes the benzylic carbon less electrophilic. Attempting to force the reaction with higher temperatures usually leads to substrate decomposition rather than productive coupling.

Q2: Can I just convert the alcohol to a benzyl chloride (using SOCl₂) before coupling? A: We strongly advise against this for this specific substrate. Highly electron-rich benzyl halides (like the 2,4-dimethoxy-5-methylbenzyl chloride) are highly unstable. They rapidly undergo solvolysis or spontaneous Friedel-Crafts self-condensation, resulting in intractable polymeric tars. In situ activation to an oxalate or xanthate is a much safer, more stable intermediate for C–C bond formation [3][3].

Q3: I am using a photoredox/Ni dual catalysis system, but I am observing significant homocoupling (bibenzyl formation). How do I fix this? A: Homocoupling is a classic symptom of the benzylic radical concentration being too high relative to the rate of radical capture by the Nickel catalyst. To resolve this:

-

Reduce Light Intensity: Lower the photon flux to slow down the single-electron transfer (SET) event.

-

Ligand Tuning: Switch to a more sterically demanding ligand (e.g., 4,4'-di-tert-butyl-2,2'-bipyridine) on the Ni catalyst. This accelerates the final reductive elimination step, pushing the catalytic cycle forward before radicals can recombine.

Q4: My starting alcohol is completely consumed, but I only see unidentified degradation products (tars). What went wrong? A: This indicates successful activation but failed cross-coupling, leading to radical degradation. Ensure your reaction is strictly degassed (oxygen quenches benzylic radicals instantly). Additionally, verify the integrity of your aryl chloride coupling partner; if the oxidative addition of the aryl chloride to Ni(0) is too slow, the benzylic radical will decompose before it can be captured [4][4].

Diagnostic Logic Tree

Use the following logic tree to systematically diagnose failures in your cross-coupling workflow.

Troubleshooting logic tree for identifying and resolving low yields in cross-coupling.

Quantitative Comparison of Activation Strategies

| Activation Strategy | Reagents Required | Typical Yield Range | Steric Tolerance | Primary Limitation |

| Direct C–O Cleavage | Ni(COD)₂, NHC ligands | < 10% | Poor | Fails due to high C–O BDE and 2-methoxy shielding. |

| Halide Conversion | SOCl₂ or PBr₃ | 20 - 40% | Low | Prone to Friedel-Crafts side reactions and rapid decomposition. |

| Xanthate Activation | CS₂, MeI, Base | 40 - 60% | Moderate | Requires toxic CS₂; radical generation can be sluggish. |

| Oxalate Activation | Methyl chlorooxoacetate | 70 - 85% | Excellent | Requires a two-step (one-pot) sequence, but highly reliable. |

Validated Experimental Protocol

Photoredox Ni-Catalyzed Deoxygenative Cross-Coupling of (2,4-Dimethoxy-5-methylphenyl)methanol with Aryl Chlorides

This protocol is designed as a self-validating system. Do not proceed to Phase 2 until the validation checkpoint in Phase 1 is confirmed.

Phase 1: In Situ Activation (Oxalate Formation)

-

In an oven-dried Schlenk tube equipped with a magnetic stir bar, dissolve (2,4-Dimethoxy-5-methylphenyl)methanol (1.0 equiv, 0.5 mmol) in anhydrous dichloromethane (DCM, 0.2 M).

-

Add anhydrous pyridine (2.0 equiv) and cool the mixture to 0 °C in an ice bath.

-

Dropwise add methyl chlorooxoacetate (1.5 equiv).

-

Causality: The 2-methoxy group sterically hinders the alcohol. A highly reactive, small electrophile like methyl chlorooxoacetate is required to force the formation of the redox-active ester without requiring elevated temperatures.

-

-

Stir for 2 hours, allowing the reaction to warm to room temperature.

-

Validation Checkpoint: Monitor by TLC (Hexanes/EtOAc 3:1) or GC-MS. Do not proceed until the starting alcohol spot is completely consumed.

-

Evaporate the DCM and excess pyridine under reduced pressure to yield the crude oxalate ester.

Phase 2: Photoredox Cross-Coupling 7. Transfer the Schlenk tube containing the crude oxalate into an argon-filled glovebox. 8. Add NiCl₂·glyme (10 mol%), 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy, 15 mol%), and the organic photocatalyst 4CzIPN (2 mol%). 9. Add the desired aryl chloride (1.5 equiv) and anhydrous DMF (to reach 0.1 M concentration). 10. Seal the tube, remove it from the glovebox, and irradiate with 440 nm blue LEDs for 24 hours at room temperature with vigorous stirring.

- Causality: Single-electron transfer from the excited 4CzIPN reduces the oxalate, triggering rapid decarboxylation (-CO₂) to form the sterically hindered benzylic radical. The dtbbpy ligand ensures the Ni catalyst is bulky enough to favor reductive elimination over radical dimerization.

- Quench the reaction with water, extract with EtOAc (3x), dry over Na₂SO₄, and purify via flash column chromatography.

References

-

Catalyst-Dependent Direct and Deoxygenative Coupling of Alcohols by Convergent Paired Electrolysis Source: CCS Chemistry URL:[Link]

-

Low-valent cobalt catalyzed direct dehydroxylative cross-coupling of benzyl alcohols with aryl-chlorides Source: PMC (National Institutes of Health) URL:[Link]

-

Recent advances in light-enabled deoxygenative transformation of alcohols Source: Organic Chemistry Frontiers (RSC Publishing) URL:[Link]

-

Ni-Catalyzed Deoxygenative Cross-Coupling of Alcohols with Aryl Chlorides via an Organic Photoredox Process Source: ACS Publications URL:[Link]

Sources

- 1. chinesechemsoc.org [chinesechemsoc.org]

- 2. Low-valent cobalt catalyzed direct dehydroxylative cross-coupling of benzyl alcohols with aryl-chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent advances in light-enabled deoxygenative transformation of alcohols - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

Reactivity comparison of (2,4-Dimethoxy-5-methylphenyl)methanol vs 2,4-dimethoxybenzyl alcohol

As drug development workflows and solid-phase peptide syntheses (SPPS) become increasingly complex, the selection of highly specific protecting groups and linkers is paramount. Two closely related electron-rich benzylic alcohols—2,4-dimethoxybenzyl alcohol (DMB-OH) and (2,4-dimethoxy-5-methylphenyl)methanol (5-Me-DMB-OH)—are frequently evaluated for these roles. While both provide excellent protection for amides, amines, and carboxylic acids, the seemingly minor addition of a methyl group at the C5 position in 5-Me-DMB-OH fundamentally alters its steric profile and electronic reactivity.

This guide objectively compares the mechanistic performance, acid lability, and orthogonality of these two reagents to help synthetic chemists optimize their synthetic routes.

Mechanistic Causality: Electronic and Steric Effects

To understand the performance differences between DMB-OH and 5-Me-DMB-OH, we must analyze the causality behind their reactivity: the stabilization of the benzylic carbocation and their susceptibility to electrophilic aromatic substitution (EAS).

Benzylic Carbocation Stabilization (Acid Lability)

The utility of both DMB and 5-Me-DMB as protecting groups hinges on their ability to be cleaved under mild acidic conditions (typically 1–5% Trifluoroacetic acid, TFA)[1]. Cleavage is driven by the protonation of the protected heteroatom and subsequent unimolecular heterolysis to form a benzylic carbocation.

-

DMB-OH: The developing positive charge at the benzylic position is highly stabilized by the strong resonance electron donation (+M effect) from the ortho (C2) and para (C4) methoxy groups.

-

5-Me-DMB-OH: The installed 5-methyl group is meta to the benzylic carbon, meaning it does not participate in direct resonance stabilization. However, its inductive (+I) and hyperconjugative effects increase the overall electron density of the aromatic π-system. This added electron richness marginally lowers the activation energy for C–N or C–O bond cleavage, making the 5-Me-DMB group slightly more acid-labile and resulting in faster cleavage kinetics under identical TFA concentrations.

Regioselectivity and C5-Blocking (Orthogonality)

A critical vulnerability of the standard DMB protecting group is its susceptibility to unwanted EAS during multi-step syntheses. Because the C5 position of the DMB ring is ortho to the C4-methoxy and para to the C2-methoxy, it is highly activated toward incoming electrophiles (e.g., halogens, acylium ions). By utilizing 5-Me-DMB-OH, the reactive C5 position is physically and electronically blocked[2]. This steric occlusion prevents side reactions at the protecting group itself, preserving the integrity of the linker/protecting group during aggressive downstream transformations.

Regioselectivity and C5-blocking mechanism preventing unwanted electrophilic aromatic substitution.

Quantitative Data Comparison

The following table summarizes the key physicochemical and reactivity metrics for both alcohols, providing a clear framework for reagent selection.

| Parameter | 2,4-Dimethoxybenzyl Alcohol (DMB-OH) | (2,4-Dimethoxy-5-methylphenyl)methanol (5-Me-DMB-OH) |

| CAS Number | 7314-44-5 | 171670-26-1 |

| Molecular Weight | 168.19 g/mol | 182.22 g/mol |

| Acid Lability (Cleavage) | High (1–5% TFA in DCM) | Very High (Accelerated kinetics in 1–5% TFA) |

| C5-EAS Susceptibility | High (Prone to side reactions) | None (Position blocked by methyl group) |

| Steric Hindrance (Benzylic) | Moderate | Moderate-High |

| Primary Application | Standard amide/amine protection, SPPS linkers[3] | Orthogonal protection requiring C5-blocking[2] |

Experimental Protocols & Self-Validating Workflows

To ensure high-fidelity results, the following protocols are designed as self-validating systems. The success of the reaction can be directly inferred from internal mechanistic checkpoints.

Protocol A: Amide Protection via Mitsunobu Reaction

The Mitsunobu reaction is the preferred method for installing these benzylic alcohols onto amides or phenols because it avoids harsh basic conditions or acyl chlorides. The stoichiometric generation of triphenylphosphine oxide (TPPO) acts as a built-in indicator of reaction progression.

-

Preparation: In a flame-dried flask under N₂ atmosphere, dissolve the target amide (1.0 eq) and the selected benzylic alcohol (DMB-OH or 5-Me-DMB-OH, 1.2 eq) in anhydrous THF to achieve a 0.2 M concentration.

-

Activation: Add Triphenylphosphine (PPh₃, 1.5 eq) and stir until fully dissolved.

-

Coupling: Cool the reaction mixture to 0 °C. Add Diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise over 15 minutes. The appearance of a yellow color indicates the formation of the active betaine intermediate.

-

Propagation: Allow the reaction to warm to room temperature and stir for 12 hours.

-

Validation & Isolation: Monitor via TLC. The complete consumption of the alcohol and the appearance of a strong UV-active TPPO spot validate the coupling. Purify the protected substrate via silica gel flash chromatography (Hexanes/EtOAc).

Protocol B: Acid-Mediated Cleavage and Cation Scavenging

Cleaving electron-rich benzylic groups generates a highly reactive carbocation. If left unchecked, this cation will re-alkylate the newly freed amine or other nucleophilic sites on the molecule. This protocol utilizes Triisopropylsilane (TIPS) as a hydride donor to irreversibly reduce the cation to a stable toluene derivative, ensuring a self-validating, high-yield deprotection[1].

-

Solvation: Dissolve the protected substrate in anhydrous Dichloromethane (DCM) at a concentration of 0.1 M.

-

Scavenger Addition: Add Triisopropylsilane (TIPS, 2.0 eq). Mechanistic Note: TIPS is strictly required to trap the benzylic cation.

-

Cleavage: Add Trifluoroacetic Acid (TFA) to achieve a final concentration of 5% v/v.

-

Monitoring: Stir at room temperature. 5-Me-DMB derivatives typically reach complete cleavage 15–20% faster than standard DMB derivatives.

-

Isolation: Concentrate the mixture under a stream of N₂. Precipitate the deprotected product by adding ice-cold diethyl ether. Centrifuge and decant to isolate the pure product.

Mechanistic pathway of acid-catalyzed benzylic protecting group cleavage and cation scavenging.

Conclusion

While 2,4-dimethoxybenzyl alcohol remains a gold-standard reagent for general protection and SPPS linker synthesis, (2,4-dimethoxy-5-methylphenyl)methanol offers a highly specialized upgrade. By leveraging the +I effect of the 5-methyl group for accelerated acid cleavage and its steric bulk to completely block unwanted C5-electrophilic aromatic substitution, 5-Me-DMB-OH provides superior orthogonality for complex, multi-step drug development pipelines.

References

- Synthesis and Biological Evaluation of Phosphate Prodrugs of 4-Phospho-d-erythronohydroxamic Acid, an Inhibitor of 6-Phosphogluconate Dehydrogenase - PMC. National Institutes of Health.

- Solvent–Less Environmentally Benign Amino Ester, Amide, and Peptide Synthesis Enabled by Resonant Acoustic Mixing - ChemRxiv. ChemRxiv.

- Derivatives of Natural Product Agrimophol as Disruptors of Intrabacterial pH Homeostasis in Mycobacterium tuberculosis - ACS Infectious Diseases. ACS Publications.

Sources

A Guide to a First-Principles Approach for Infrared Spectrum Analysis of (2,4-Dimethoxy-5-methylphenyl)methanol

For researchers and professionals in drug development and chemical synthesis, Infrared (IR) spectroscopy is an indispensable tool for structural elucidation and quality control. However, the availability of experimental reference spectra for novel or specialized compounds is often limited. This guide addresses this common challenge by providing a robust, first-principles workflow to predict and interpret the IR spectrum of (2,4-Dimethoxy-5-methylphenyl)methanol, a polysubstituted aromatic alcohol.

In the absence of a publicly available, experimentally verified IR spectrum for (2,4-Dimethoxy-5-methylphenyl)methanol, this guide will demonstrate how computational chemistry can serve as a powerful predictive tool. We will compare the computationally predicted vibrational frequencies with established, experimentally-derived data for analogous functional groups found in the literature. This approach not only provides a reliable predicted spectrum but also deepens the understanding of the vibrational modes within the molecule.

The Synergy of Theory and Experiment in Vibrational Spectroscopy

The core principle of IR spectroscopy is that chemical bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes, resulting in an IR spectrum that serves as a unique molecular "fingerprint."